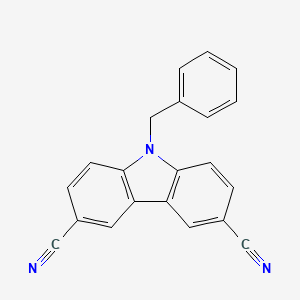
9-Benzyl-3,6-dicyanocarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Benzyl-3,6-dicyanocarbazole is a useful research compound. Its molecular formula is C21H13N3 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the key considerations for synthesizing and purifying 9-Benzyl-3,6-dicyanocarbazole?
- Methodological Answer : The synthesis typically involves halogenation of the carbazole core followed by cyano group introduction. For example, iodinated derivatives (e.g., 9-Benzyl-3,6-diiodo-9H-carbazole) are synthesized via iodination using KI/KIO₃ in acetic acid, followed by benzylation with benzyl bromide in DMSO/KOH . Purification involves crystallization from solvents like acetone or chloroform. For cyano derivatives, nitrile groups may be introduced via nucleophilic substitution or palladium-catalyzed cyanation. Crystallization conditions (e.g., slow evaporation) are critical for obtaining single crystals for X-ray analysis .
Q. How can X-ray crystallography and ¹³C NMR spectroscopy be used to characterize this compound?
- Methodological Answer : X-ray diffraction at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, enabling precise bond-length measurements (C–C, C–N, C–halogen). For NMR, ¹³C chemical shifts (especially for carbons adjacent to heavy atoms) require relativistic corrections (e.g., ZORA Hamiltonian) to account for spin-orbit coupling effects. Non-relativistic DFT calculations (e.g., B3LYP/6-311++G(3df,2pd)) may yield deviations >40 ppm for carbons bonded to heavy atoms, but relativistic methods reduce errors to <6 ppm .
Q. What role does density functional theory (DFT) play in predicting the molecular geometry of this compound?
- Methodological Answer : DFT (e.g., B3LYP hybrid functional with basis sets like 6-311++G(3df,2pd)) optimizes gas-phase geometries, showing strong correlation (R² >0.999) with X-ray data. Discrepancies in bond lengths (e.g., C–I: 0.03–0.04 Å difference) arise from solid-state packing effects. Vibrational frequency analysis confirms energy minima (no imaginary frequencies) .
Advanced Research Questions
Q. How can discrepancies between DFT-predicted and experimental ¹³C NMR chemical shifts be resolved?
- Methodological Answer : Non-relativistic DFT underestimates the heavy-atom effect (HALA) on adjacent carbons. Incorporating scalar and spin-orbit relativistic corrections via the Zeroth-Order Regular Approximation (ZORA) in software like ADF significantly improves accuracy. For example, SO-ZORA reduces root-mean-square deviations from 12.85 ppm (non-relativistic) to 3.34 ppm for iodine-substituted carbazoles .
Q. What computational approaches are used to assess aromaticity in this compound derivatives?
- Methodological Answer : Aromaticity is evaluated via:
- HOMA (Harmonic Oscillator Model of Aromaticity) : Calculated from bond-length deviations (e.g., HOMA = 0.996 for benzyl rings vs. 0.446 for pyrrolic rings in iodinated derivatives).
- NICS (Nucleus-Independent Chemical Shift) : Magnetic shielding at ring centers (NICS(0)) or 1 Å above (NICS(1)zz). For example, NICS(1)zz values correlate better with aromatic trends than NICS(0) .
Q. How can substituent effects (e.g., cyano vs. iodo groups) be optimized for photophysical or electronic applications?
- Methodological Answer : Substituents alter conjugation and electron-withdrawing/donating properties. Cyano groups enhance electron deficiency, potentially improving charge transport in organic semiconductors. Comparative DFT studies (e.g., HOMO/LUMO analysis) and experimental UV-Vis/fluorescence spectroscopy guide design. Heavy atoms (e.g., iodine) may quench fluorescence but enhance phosphorescence .
Q. What strategies address challenges in modeling heavy-atom effects on NMR parameters?
- Methodological Answer : Use relativistic Hamiltonians (e.g., ZORA) and gauge-including atomic orbitals (GIAOs) for shielding tensor calculations. Basis sets like QZ4P improve accuracy for heavy atoms. For cyano derivatives, validate predictions against experimental shifts and adjust functionals (e.g., BHandHLYP for better exchange-correlation balance) .
属性
CAS 编号 |
65768-90-3 |
|---|---|
分子式 |
C21H13N3 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
9-benzylcarbazole-3,6-dicarbonitrile |
InChI |
InChI=1S/C21H13N3/c22-12-16-6-8-20-18(10-16)19-11-17(13-23)7-9-21(19)24(20)14-15-4-2-1-3-5-15/h1-11H,14H2 |
InChI 键 |
ZTZREANLJWKBNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C#N)C4=C2C=CC(=C4)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













